Trimethylolpropane diallyl ether
Overview
Description
Synthesis Analysis
The synthesis of TMPDE has been refined through various methods over the years. A notable process involves using solid sodium hydroxide, trihydroxy methyl propane, and allyl chloride as raw materials, with butyl ether acting as the reaction medium and azeotropic dehydrating agent. This method yields high-quality TMPDE with a total ether content greater than 99% (Feng, Aihong, & Lixiu, 2012). Another approach employs Williamson etherification reaction, optimized through response surface methodology, achieving a yield of 91.2% under specific conditions (Gao Jun, 2010).
Molecular Structure Analysis
While direct analyses of TMPDE's molecular structure are scarce, the compound's synthesis and reactivity provide insights into its structural characteristics. It is derived from trimethylolpropane through diallylation, indicating a central trimethylolpropane backbone with allyl ether functionalities.
Chemical Reactions and Properties
TMPDE undergoes various polymerization reactions due to its dual allyl ether groups. It can serve as a monomer in cationic photopolymerization reactions to form difunctional polymer structures with ether, ester, carbonate, and urethane groups (Crivello & Loehden, 1996). These reactions highlight TMPDE's versatility in forming a wide range of functional polymers.
Scientific Research Applications
Polymer Dispersed Liquid Crystals
- Field : Material Science
- Application : TMPDE is used in the synthesis of isophorone diisocyanate (IPDI) based tetracene monomers, which can further be used in the formation of polymer dispersed liquid crystals .
- Method : The synthesis involves a Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials .
- Results : The resulting polymer dispersed liquid crystals have potential applications in various optical devices .
Coatings
- Field : Industrial Chemistry
- Application : TMPDE can also be used in the synthesis of allyl ether based dendrimers that find potential usage in coatings .
- Method : The synthesis involves the reaction of TMPDE with other compounds to form dendrimers .
- Results : The resulting dendrimers can be used to improve the properties of coatings, such as their hardness and resistance to environmental factors .
Radiation Curable Flooring Coatings
- Field : Industrial Chemistry
- Application : TMPDE is used in the synthesis of multifunctional unsaturated polyester polyols, which are used in radiation curable flooring coatings .
- Method : The synthesis involves a one-step reaction of ε-caprolactone, trimethylolpropane diallyl ether (TMPDE), and stannous octanoate .
- Results : The resulting polyester polyols have improved properties, such as a higher hydroxyl number and lower acid number, which make them suitable for use in radiation curable flooring coatings .
UPR, PU, UV Curing Resin
- Field : Polymer Chemistry
- Application : TMPDE is used as an important active monomer in the synthesis of unsaturated polyester resins (UPR), polyurethane (PU), and UV curing resins .
- Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
- Results : The resulting resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .
Water Based Resin
- Field : Polymer Chemistry
- Application : TMPDE is used in the synthesis of water based resins .
- Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
- Results : The resulting water based resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .
Adhesives
- Field : Industrial Chemistry
- Application : TMPDE is used in the synthesis of adhesives .
- Method : TMPDE is incorporated into the adhesive synthesis process, where it can supply air drying property and accelerate reaction speed .
- Results : The resulting adhesives have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .
Double-Solidifying/Multiple-Solidifying Resin
- Field : Polymer Chemistry
- Application : TMPDE is used as an important active monomer in the synthesis of double-solidifying/multiple-solidifying resins .
- Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
- Results : The resulting resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .
Poly Vinyl Resin
- Field : Polymer Chemistry
- Application : TMPDE is used in the synthesis of poly vinyl resins .
- Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
- Results : The resulting poly vinyl resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .
Epoxy Vinyl Resin
- Field : Polymer Chemistry
- Application : TMPDE is used in the synthesis of epoxy vinyl resins .
- Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
- Results : The resulting epoxy vinyl resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .
Safety And Hazards
TMPAE should be handled with care to avoid contact with skin, eyes, or clothing. It should be stored in a dry and cool place, away from heat and direct sunlight . In case of accidental contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDHWOPFRTWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COCC=C)COCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044976 | |
Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trimethylolpropane diallyl ether | |
CAS RN |
682-09-7 | |
Record name | Trimethylolpropane diallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane diallyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(allyloxymethyl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE DIALLYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58WDK0444 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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